N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylthiazole-4-carboxylic acid with an appropriate amine derivative, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyridazinone group is known to form covalent bonds with certain amino acid residues, which can disrupt protein-protein interactions and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide
- 2-Phenylthiazole-4-carboxamide derivatives
- Pyridazinone-based compounds
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to form covalent bonds with target proteins and its versatility in undergoing various chemical reactions make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14-7-4-8-18-20(14)10-9-17-15(22)13-11-23-16(19-13)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSGJDMRWHIXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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